molecular formula C21H33N B12553507 Benzene, 1-isocyano-4-tetradecyl- CAS No. 183667-69-8

Benzene, 1-isocyano-4-tetradecyl-

Cat. No.: B12553507
CAS No.: 183667-69-8
M. Wt: 299.5 g/mol
InChI Key: FWZGMZSKTQNOCU-UHFFFAOYSA-N
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Description

Benzene, 1-isocyano-4-tetradecyl- is an organic compound characterized by the presence of a benzene ring substituted with an isocyano group and a tetradecyl chain. This compound is part of the isocyanide family, known for their unique reactivity and applications in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-isocyano-4-tetradecyl- typically involves the reaction of 1-bromo-4-tetradecylbenzene with silver cyanate in the presence of a suitable solvent. The reaction proceeds under mild conditions, often at room temperature, to yield the desired isocyanide compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Types of Reactions:

    Oxidation: Benzene, 1-isocyano-4-tetradecyl- can undergo oxidation reactions, typically forming corresponding isocyanates or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of amines or other reduced products.

    Substitution: The isocyano group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Isocyanates or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Benzene, 1-isocyano-4-tetradecyl- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1-isocyano-4-tetradecyl- involves its interaction with various molecular targets. The isocyano group can form coordination complexes with metal ions, influencing catalytic processes. Additionally, the compound can undergo various chemical transformations, impacting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • Benzene, 1-isocyano-4-methoxy-
  • Benzene, 1-isocyano-4-nitro-
  • Benzene, 1-isocyano-4-(trifluoromethoxy)-

Comparison: Benzene, 1-isocyano-4-tetradecyl- is unique due to its long tetradecyl chain, which imparts distinct physical and chemical properties compared to other isocyanides

Properties

CAS No.

183667-69-8

Molecular Formula

C21H33N

Molecular Weight

299.5 g/mol

IUPAC Name

1-isocyano-4-tetradecylbenzene

InChI

InChI=1S/C21H33N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18-21(22-2)19-17-20/h16-19H,3-15H2,1H3

InChI Key

FWZGMZSKTQNOCU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1=CC=C(C=C1)[N+]#[C-]

Origin of Product

United States

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